Cas no 98057-08-0 (5,5''-Dibromo-2,2':5',2''-terthiophene)

5,5''-Dibromo-2,2':5',2''-terthiophene is a versatile compound with unique properties. Its conjugated structure allows for efficient charge transfer, making it suitable for optoelectronic applications. The presence of bromine substituents enhances its solubility and stability. This compound is well-suited for the synthesis of advanced organic materials, particularly in the field of photovoltaics and OLED technology.
5,5''-Dibromo-2,2':5',2''-terthiophene structure
98057-08-0 structure
商品名:5,5''-Dibromo-2,2':5',2''-terthiophene
CAS番号:98057-08-0
MF:C12H6Br2S3
メガワット:406.1790
MDL:MFCD00219109
CID:806971
PubChem ID:125308004

5,5''-Dibromo-2,2':5',2''-terthiophene 化学的及び物理的性質

名前と識別子

    • 5,5''-Dibromo-2,2':5',2''-terthiophene
    • 2,2':5',2''-Terthiophene,5,5''-dibromo-
    • 2,5-bis(5-bromothiophen-2-yl)thiophene
    • 5,5''-DIBROMO-[2,2':5',2"]TERTHIOHENE
    • 5,5′′-DibroMo-2,2′:5′,2′′-terthiophene
    • 2,5-Bis(5-bromo-2-thienyl)thiophene
    • 5,5''-Dibromo-alpha-terthienyl
    • NSC700236
    • 2,2':5',2''-Terthiophene, 5,5''-dibromo-
    • HI93T94CTM
    • 5,5''-dibromo-[2,2':5',2']terthiohene
    • C12H6Br2S3
    • KXFPYYJGYVYXIB-UHFFFAOYSA-N
    • 6855AC
    • LS40848
    • NCI60_035970
    • AK119564
    • AX82449
    • 5,5-dibromo-[2,2:5,2']terthiohene
    • 5,5'-dibromo-2
    • 5,5''-Dibromo-2,2':5'',2''-terthiophene
    • 5,5''-Dibromo-α-terthienyl
    • NSC 700236
    • 98057-08-0
    • CHEMBL1973677
    • 5,5''-Dibromo-2,2':5',2''-terthiophene, 97%
    • 2,5''-dibromo-5,2',5',2''-terthiophene
    • 5,5''-Dibromo-2,2':5',2''-terthiophene;5,5'-dibromo-2, 2':5', 2'-terthiophene
    • UNII-HI93T94CTM
    • NSC-700236
    • 5,5'-dibromo-2,2':5',2'-terthiophene
    • 2,5-bis(5-bromothiophen-2-yl)thiophene, >97.0%(GC)
    • SCHEMBL498474
    • 2 pound not5-bis(5-bromothiophen-2-yl)thiophene
    • 5,5''-DIBROMO-.ALPHA.-TERTHIENYL
    • AKOS016010579
    • BS-44054
    • D4050
    • 5,5''-Dibromo-2,2':5',2''-terthiophene;5,5'-dibromo-2, 2:5, 2'-terthiophene
    • DTXSID70243407
    • MFCD00219109
    • 5-BROMO-5'-(5-BROMOTHIOPHEN-2-YL)-2,2'-BITHIOPHENE
    • 5,5\\'\\'-DibroMo-2,2\\':5\\',2\\'\\'-terthiophene
    • MDL: MFCD00219109
    • インチ: 1S/C12H6Br2S3/c13-11-5-3-9(16-11)7-1-2-8(15-7)10-4-6-12(14)17-10/h1-6H
    • InChIKey: KXFPYYJGYVYXIB-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C([H])C([H])=C(C2=C([H])C([H])=C(C3=C([H])C([H])=C(S3)Br)S2)S1

計算された属性

  • せいみつぶんしりょう: 405.79779g/mol
  • ひょうめんでんか: 0
  • XLogP3: 6.4
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 403.79984g/mol
  • 単一同位体質量: 403.79984g/mol
  • 水素結合トポロジー分子極性表面積: 84.7Ų
  • 重原子数: 17
  • 複雑さ: 251
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.839
  • ゆうかいてん: 156.0 to 160.0 deg-C
  • ふってん: 417.2±40.0 °C at 760 mmHg
  • フラッシュポイント: 206.1±27.3 °C
  • 屈折率: 1.706
  • PSA: 84.72000
  • LogP: 6.73010

5,5''-Dibromo-2,2':5',2''-terthiophene セキュリティ情報

  • 記号: GHS05 GHS06
  • シグナルワード:Danger
  • 危害声明: H301-H315-H318-H335
  • 警告文: P261-P280-P301+P310-P305+P351+P338
  • 危険物輸送番号:UN 2811 6.1/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 25-37/38-41
  • セキュリティの説明: 26-45
  • 危険物標識: T
  • ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
  • リスク用語:R25; R37/38; R41

5,5''-Dibromo-2,2':5',2''-terthiophene 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5,5''-Dibromo-2,2':5',2''-terthiophene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1109908-1g
5,5''-Dibromo-2,2':5',2''-terthiophene
98057-08-0 98%
1g
¥945.00 2024-04-23
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B854478-1g
2,5-bis(5-bromothiophen-2-yl)thiophene
98057-08-0 >97.0%(GC)
1g
¥1,012.00 2022-09-29
Chemenu
CM200052-5g
5,5''-Dibromo-2,2':5',2''-terthiophene
98057-08-0 95%
5g
$436 2021-08-05
abcr
AB331745-5 g
5,5''-Dibromo-2,2':5',2''-terthiophene, 95%; .
98057-08-0 95%
5 g
€702.80 2023-07-19
TRC
D426345-50mg
5,5''-Dibromo-2,2':5',2''-terthiophene
98057-08-0
50mg
$ 65.00 2022-06-05
BAI LING WEI Technology Co., Ltd.
807764-250MG
5,5''-Dibromo-2,2':5',2''-terthiophene, 98%
98057-08-0 98%
250MG
¥ 343 2022-04-26
BAI LING WEI Technology Co., Ltd.
807764-1G
5,5''-Dibromo-2,2':5',2''-terthiophene, 98%
98057-08-0 98%
1G
¥ 1131 2022-04-26
Chemenu
CM200052-1g
5,5''-Dibromo-2,2'5',2''-terthiophene
98057-08-0 95%
1g
$*** 2023-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D4050-1g
5,5''-Dibromo-2,2':5',2''-terthiophene
98057-08-0 95.0%(GC)
1g
¥1270.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D4050-5g
5,5''-Dibromo-2,2':5',2''-terthiophene
98057-08-0 95.0%(GC)
5g
¥3625.0 2022-05-30

5,5''-Dibromo-2,2':5',2''-terthiophene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1R:Bromosuccinimide, S:CHCl3, S:DMF, 2 min, rt; 13 h, rt
リファレンス
Mechanistic Insight into Thiophene Catalyst-Transfer Polymerization Mediated by Nickel Diimine Catalysts
By Leone, Amanda K. et al, Macromolecules (Washington, 2017, 50(23), 9121-9127

ごうせいかいろ 2

はんのうじょうけん
1.1R:Disodium carbonate, C:Pd(PPh3)4, S:H2O, S:(CH2OMe)2, reflux
1.2S:(CH2OMe)2, reflux; overnight, reflux
2.1R:BuLi, S:THF, S:Me(CH2)4Me, -78°C; 1 h, -78°C
2.2R:(MeO)3B, S:THF, -78°C; overnight, -78°C → rt
2.3R:HCl, S:H2O
3.1R:Disodium carbonate, C:Pd(PPh3)4, S:H2O, S:(CH2OMe)2, reflux
3.2S:(CH2OMe)2, reflux; overnight, reflux
4.1R:Bromosuccinimide, S:DMF, rt; overnight, rt
リファレンス
Monodisperse Aromatic Oligomers of Defined Structure and Large Size through Selective and Sequential Suzuki Palladium-Catalyzed Cross-Coupling Reactions
By Lightowler, Stephen and Hird, Michael, Chemistry of Materials, 2005, 17(22), 5538-5549

ごうせいかいろ 3

はんのうじょうけん
1.1R:Bromosuccinimide, S:CHCl3, S:AcOH
リファレンス
Preparation of α-quater-, α-sexi-, and α-octithiophenes
By Nakayama, Juzo et al, Heterocycles, 1987, 26(7), 1793-6

ごうせいかいろ 4

はんのうじょうけん
1.1R:C:FeCl3, S:CH2Cl2, 10 min, rt
リファレンス
Rapid and effective multihalogenations of 2,2',5',2''-terthiophene with 2-halo-4,5-dichloropyridazin-3(2H)-ones under ambient conditions
By Kim, Eun Jung et al, Bulletin of the Korean Chemical Society, 2010, 31(10), 2985-2988

ごうせいかいろ 5

はんのうじょうけん
1.1C:(dppp)NiCl2, S:Et2O, S:THF
1.2R:HCl, R:NH4Cl, S:H2O
2.1R:BuLi, S:THF
2.2R:Br2
3.1C:(dppp)NiCl2, S:Et2O, S:THF
3.2R:HCl, R:NH4Cl, S:H2O
4.1R:BuLi, S:THF
4.2R:Br2
リファレンス
Preparation of extended di(4-pyridyl)thiophene oligomers
By Albers, Willem M. et al, Tetrahedron, 1995, 51(13), 3895-904

ごうせいかいろ 6

はんのうじょうけん
1.1R:Bromosuccinimide, S:CHCl3
リファレンス
Structure-Property Relationships Based on Phenyl-1H-Pyrrole End-Capped Thiophene Semiconductors
By Liu, Ying et al, Australian Journal of Chemistry, 2012, 65(9), 1252-1256

ごうせいかいろ 7

はんのうじょうけん
1.1R:Bromosuccinimide, S:AcOEt, 10 min, rt
リファレンス
A novel method for the bromination of thiophenes
By Arsenyan, Pavel et al, Tetrahedron Letters, 2010, 51(1), 205-208

ごうせいかいろ 8

はんのうじょうけん
1.1R:Lawesson's reagent, S:PhMe
リファレンス
Facile synthesis of α-polythienyls via 1,4-diketones
By Luo, Tung Mei H. and LeGoff, Eugene, Journal of the Chinese Chemical Society (Taipei, 1992, 39(4), 325-32

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: 2,4,5-Trichloro-3(2H)-pyridazinone Catalysts: Iron chloride (FeCl3) Solvents: Dichloromethane ;  10 min, rt
リファレンス
Rapid and effective multihalogenations of 2,2',5',2''-terthiophene with 2-halo-4,5-dichloropyridazin-3(2H)-ones under ambient conditions
Kim, Eun Jung; Jung, Kwang-Ju; Lee, In-Hye; Kim, Bo Ram; Kim, Jeum-Jong; et al, Bulletin of the Korean Chemical Society, 2010, 31(10), 2985-2988

ごうせいかいろ 10

はんのうじょうけん
1.1R:Mg, S:THF
1.2C:72287-26-4
リファレンス
Synthesis and Cyclization-Induced Charge Transfer of Rectangular Bisterthiophenesiloxanes
By Li, Chensen et al, Chemistry - A European Journal, 2019, 25(60), 13701-13704

ごうせいかいろ 11

はんのうじょうけん
1.1R:Bromosuccinimide, S:DMF, 0°C; 2 h, rt
リファレンス
Solution-Processable Organic Photovoltaic Cell Based on the Oligothiophene with Solubilizing β-alkyl Groups
By Lim, Eunhee, Molecular Crystals and Liquid Crystals, 2014, 602(1), 251-257

ごうせいかいろ 12

はんのうじょうけん
1.1S:Benzene
リファレンス
Synthesis of 4,4''-dialkyl-α-terthiophenes and α-quinquethiophenes
By Duchenet, V. et al, Phosphorus, 1996, 118, 117-128

ごうせいかいろ 13

はんのうじょうけん
1.1C:(dppp)NiCl2, S:Et2O, cooled; 12 h, reflux
2.1R:Bromosuccinimide, S:CHCl3, S:AcOH, 12 h, rt
リファレンス
Donor-acceptor copolymers containing phthalazinone-thiophene structure synthesized by low-cost copper-catalyzed Ullmann polymerization
By Han, Jianhua et al, RSC Advances, 2016, 6(8), 6772-6781

ごうせいかいろ 14

はんのうじょうけん
1.1R:Bromosuccinimide, S:DMF
リファレンス
Structure and electrical properties of unsubstituted oligothiophenes end-capped at the β-position
By Chisaka, Jiro et al, Chemistry of Materials, 2007, 19(10), 2694-2701

ごうせいかいろ 15

はんのうじょうけん
1.1R:K2CO3, C:Pd(PPh3)4, S:H2O, S:THF, 15 h, 80°C
2.1R:Bromosuccinimide, S:THF, 8 h, 0-5°C
リファレンス
Hole-transport materials based on the terthienyl core unit for efficient perovskite solar cells
By Zhou, Xiaowen et al, New Journal of Chemistry, 2023, 47(10), 4739-4745

ごうせいかいろ 16

はんのうじょうけん
1.1
リファレンス
Electrochemical studies of the multi-step multi-electron redox process of tetraferrocenyloligothiophenes with electron donor and acceptor abilities
By Muraoka, Hiroki et al, Heteroatom Chemistry, 2018, 29(5-6), n/a

ごうせいかいろ 17

はんのうじょうけん
1.1R:Bromosuccinimide, S:CHCl3, 28 h, rt; rt → 0°C
1.2R:NaOH, S:H2O
リファレンス
Tuning photoluminescent wavelength of water-soluble oligothiophene/polymer complex film by proton bonding
By Kondo, Mizuho et al, Chemistry Letters, 2011, 40(3), 264-265

ごうせいかいろ 18

はんのうじょうけん
1.1R:Bromosuccinimide, S:CHCl3, S:AcOH, rt; 1 h, reflux
リファレンス
Synthesis and characterization of perylene-based donor-acceptor copolymers containing triple bonds
By Kozma, E. et al, Synthetic Metals, 2010, 160(9-10), 996-1001

ごうせいかいろ 19

はんのうじょうけん
1.1R:Bromosuccinimide
リファレンス
Synthesis and mesogenic properties of novel terthiophene derivatives
By Liu, Ping et al, Synthetic Communications, 2006, 36(6), 685-692

ごうせいかいろ 20

はんのうじょうけん
1.1R:Bromosuccinimide, S:DMF, 3 h, rt
リファレンス
Performance of fluorene and terthiophene copolymer in bilayer photovoltaic devices: The role of the polymer conformations
By Marchiori, Cleber F. N. et al, Organic Electronics, 2012, 13(11), 2716-2726

ごうせいかいろ 21

はんのうじょうけん
1.1C:(dppp)NiCl2, S:Et2O
1.2R:HCl, S:H2O
2.1R:NaHCO3, R:Br2, S:CHCl3
リファレンス
A convenient synthesis of 2,5-thienylene oligomers; some of their spectroscopic and electrochemical properties
By Chiem Van Pham et al, Phosphorus, 1989, 46(3-4), 153-68

ごうせいかいろ 22

はんのうじょうけん
1.1R:Bromosuccinimide, S:CCl4
リファレンス
Synthesis and characterization of alkyl-, halo- and hetero-substituted derivatives of the potent phototoxin α-terthiophene
By Eachern, Anita Mac et al, Tetrahedron, 1988, 44(9), 2403-12

ごうせいかいろ 23

はんのうじょうけん
1.1R:BuLi, S:THF
1.2S:THF
2.1C:Pd(PPh3)4, S:PhMe
3.1R:Bromosuccinimide, S:CHCl3, S:AcOH
リファレンス
Novel electron acceptors bearing a heteroquinonoid system. I. Synthesis of conductive complexes of 5,5'-bis(dicyanomethylene)-5,5'-dihydro-Δ2,2'-bithiophene and related compounds
By Yui, Koji et al, Bulletin of the Chemical Society of Japan, 1989, 62(5), 1539-46

5,5''-Dibromo-2,2':5',2''-terthiophene Raw materials

5,5''-Dibromo-2,2':5',2''-terthiophene Preparation Products

5,5''-Dibromo-2,2':5',2''-terthiophene 関連文献

5,5''-Dibromo-2,2':5',2''-terthiopheneに関する追加情報

Introduction to 5,5''-Dibromo-2,2':5',2''-terthiophene (CAS No. 98057-08-0)

5,5''-Dibromo-2,2':5',2''-terthiophene, identified by the Chemical Abstracts Service Number (CAS No.) 98057-08-0, is a specialized organic compound that has garnered significant attention in the field of materials science and pharmaceutical chemistry. This terthiophene derivative, characterized by its brominated aromatic structure, exhibits unique electronic and photophysical properties, making it a valuable candidate for various advanced applications.

The molecular structure of 5,5''-Dibromo-2,2':5',2''-terthiophene consists of three thiophene rings connected in a linear fashion, with bromine atoms substituting at the 5-position of each thiophene ring. This specific arrangement imparts distinct chemical reactivity and stability, enabling its utilization in the synthesis of conductive polymers, organic semiconductors, and optoelectronic materials. The presence of bromine atoms also facilitates further functionalization through cross-coupling reactions such as Suzuki or Stille couplings, which are widely employed in the construction of complex molecular architectures.

In recent years, 5,5''-Dibromo-2,2':5',2''-terthiophene has been extensively studied for its potential in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. Its conjugated system and electron-withdrawing bromine substituents contribute to efficient charge transport and luminescence properties. Research published in journals such as *Advanced Materials* and *Journal of the American Chemical Society* highlights its role in enhancing the performance of OLEDs by improving hole injection and exciton dissociation. The compound's ability to form stable radicals also makes it a promising candidate for applications in spintronics and magnetic materials.

The pharmaceutical industry has also shown interest in 5,5''-Dibromo-2,2':5',2''-terthiophene due to its structural similarity to naturally occurring heterocyclic compounds known for their biological activity. Preliminary studies indicate that derivatives of this terthiophene exhibit antimicrobial and anti-inflammatory properties. Researchers are exploring its potential as a scaffold for drug discovery, leveraging its ability to interact with biological targets through hydrogen bonding and π-stacking interactions. The bromine atoms provide handles for further derivatization, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents.

From a synthetic chemistry perspective, 5,5''-Dibromo-2,2':5',2''-terthiophene serves as an important intermediate in the preparation of more complex molecules. Its reactivity toward nucleophiles and metal catalysts enables the construction of diverse molecular frameworks. For instance, palladium-catalyzed coupling reactions can be employed to introduce additional functional groups or link this terthiophene unit to other aromatic or heterocyclic systems. This versatility has made it a staple in synthetic laboratories focused on developing novel materials for electronics and energy storage.

The environmental impact of using 5,5''-Dibromo-2,2':5',2''-terthiophene is another area of consideration. While brominated compounds can pose challenges in terms of persistence and bioaccumulation, responsible handling and disposal practices can mitigate these concerns. Current research efforts are aimed at developing greener synthetic routes that minimize waste and reduce the environmental footprint associated with its production. Additionally, exploring biodegradable derivatives or alternative brominated systems may offer sustainable alternatives without compromising performance.

The future prospects for 5,5''-Dibromo-2,2':5',2''-terthiophene are promising, with ongoing investigations into its role in next-generation technologies such as flexible electronics and wearable devices. Its compatibility with solution-processable fabrication techniques makes it an attractive candidate for large-area applications where low-cost manufacturing is essential. As the demand for high-performance electronic components grows, compounds like this terthiophene derivative will continue to play a crucial role in advancing technological innovation.

In conclusion, 98057-08-0 is not just a chemical compound but a cornerstone material enabling breakthroughs across multiple disciplines. Its unique structural features and functional properties have positioned it as a key player in the development of cutting-edge technologies while also offering opportunities for pharmaceutical innovation. As research progresses,the full potential of this remarkable terthiophene derivative is expected to unfold,leading to even more impactful applications that benefit society.

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